

N4-Spermine Cholesterol Carbamate (GL67): A Technical Guide for Drug Delivery Applications

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Compound of Interest

Compound Name: *N4-Spermine cholesterol carbamate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **N4-Spermine cholesterol carbamate**, commonly known as Genzyme Lipid 67 (GL67), is a synthetic cationic lipid that has garnered significant attention in the field of non-viral gene delivery. Its unique structure, featuring a cholesterol anchor, a carbamate linker, and a spermine headgroup, imparts advantageous properties for the formulation of lipid-based nanoparticles capable of efficiently encapsulating and delivering nucleic acid payloads such as siRNA and plasmid DNA into cells. This technical guide provides a comprehensive overview of **N4-Spermine cholesterol carbamate**, including its synthesis, physicochemical properties, and its application in forming liposomal delivery vehicles. Detailed experimental protocols and quantitative data are presented to assist researchers in the development of novel drug delivery systems.

Core Concepts

N4-Spermine cholesterol carbamate is a multivalent ionizable cationic lipid.^[1] Its amphiphilic nature, with a hydrophobic cholesterol moiety and a hydrophilic polyamine (spermine) headgroup, allows it to self-assemble into liposomes, often in conjunction with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged spermine headgroup facilitates the electrostatic interaction and complexation with negatively

charged nucleic acids. The cholesterol component provides structural stability to the liposome and can influence its interaction with cell membranes.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of **N4-Spermine cholesterol carbamate** involves the formation of a carbamate linkage between cholesterol and spermine. A common synthetic route employs the reaction of cholesteryl chloroformate with spermine. To achieve regioselectivity and avoid side reactions, a protection strategy for the amine groups of spermine is often necessary.

Experimental Protocol: Synthesis of N4-Spermine Cholesterol Carbamate

This protocol is a generalized procedure based on the synthesis of similar cholesteryl polyamine carbamates.

Materials:

- Cholesteryl chloroformate
- Spermine
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other appropriate solvent
- Protecting group reagents (e.g., Boc-anhydride)
- Deprotection reagents (e.g., trifluoroacetic acid)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)

Procedure:

- Protection of Spermine (Optional but Recommended):

- Dissolve spermine in a suitable solvent.
- Add a protecting group reagent (e.g., Boc-anhydride) to selectively protect the primary and secondary amines, leaving one primary amine available for reaction. The choice of protecting group and reaction conditions will determine which amine(s) are protected.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, purify the protected spermine derivative using column chromatography.
- Reaction with Cholesteryl Chloroformate:
 - Dissolve the (protected) spermine in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Add a base, such as triethylamine, to act as a proton scavenger.
 - Slowly add a solution of cholesteryl chloroformate in the same solvent to the spermine solution at a controlled temperature (e.g., 0 °C to room temperature).
 - Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
- Deprotection (if applicable):
 - If a protecting group was used, remove it using appropriate deprotection reagents. For example, Boc groups can be removed with trifluoroacetic acid.
- Purification:
 - Quench the reaction and wash the organic layer with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform/methanol/ammonium hydroxide) to obtain the pure **N4-Spermine cholesterol carbamate**.

- Characterization:
 - Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR) and Mass Spectrometry (MS).

Formulation of Liposomes

N4-Spermine cholesterol carbamate is typically formulated into liposomes with a neutral helper lipid, most commonly DOPE, to enhance the fusogenic properties of the vesicles and facilitate endosomal escape.

Experimental Protocol: Preparation of GL67/DOPE Liposomes

Materials:

- **N4-Spermine cholesterol carbamate** (GL67)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Methanol
- Nuclease-free water or buffer (e.g., HEPES-buffered saline)
- siRNA or plasmid DNA

Procedure:

- Lipid Film Hydration:
 - Dissolve the desired molar ratio of GL67 and DOPE (e.g., 1:1) in a chloroform/methanol solvent mixture in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

- Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11 times) to ensure a narrow size distribution.
- Complexation with Nucleic Acids:
 - Dilute the siRNA or plasmid DNA in a suitable buffer.
 - Add the nucleic acid solution to the liposome suspension at the desired charge ratio (+/-) and mix gently.
 - Incubate the mixture at room temperature for a specified period (e.g., 20-30 minutes) to allow for the formation of lipoplexes.

Physicochemical Characterization of Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vitro and in vivo performance.

Data Presentation: Physicochemical Properties of GL67-based Liposomes

Formulation (Molar Ratio)	Cationic Lipid:siRNA Ratio	Particle Size (nm)	Zeta Potential (mV)	Reference
GL67:DOPE (1:1) with varying % of total cationic lipid	3:1	144 - 332	-9 to +47	[2]
GL67:DC- Chol:DOPE (varying ratios)	3:1	144 - 332	-9 to +47	[2]

Note: Particle size and zeta potential are highly dependent on the specific formulation parameters, including the ratio of cationic lipid to helper lipid, the charge ratio of cationic lipid to nucleic acid, and the buffer conditions.

Experimental Protocol: Particle Size and Zeta Potential Measurement

Instrumentation:

- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

- Sample Preparation:
 - Dilute the liposome or lipoplex suspension in a suitable buffer (e.g., the same buffer used for formulation) to an appropriate concentration for DLS measurement.
- Measurement:
 - Equilibrate the instrument to the desired temperature (e.g., 25 °C).
 - Place the diluted sample in a cuvette and insert it into the instrument.

- Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).
- For zeta potential, use an appropriate folded capillary cell and perform the measurement to determine the surface charge of the particles.

In Vitro Applications: Gene Silencing

GL67-based liposomes have been shown to be effective vehicles for the delivery of siRNA to achieve gene silencing in various cell lines.

Data Presentation: Cellular Uptake and Transfection Efficiency

Cell Line	Formulation	Transfection Outcome	Reference
A549 (human lung carcinoma)	GL67:DC-Chol:DOPE with cy3-siRNA	Increased internalization with higher GL67 content	[2]
A549	mRNA/GL67 complexes	Higher percentage of GFP-positive cells compared to pDNA transfection	[3]

Experimental Protocol: In Vitro Transfection

Materials:

- Target cells (e.g., A549)
- Cell culture medium and supplements
- GL67/DOPE-siRNA lipoplexes
- Control siRNA (e.g., non-targeting siRNA)
- Transfection reagent (for positive control)

- Assay reagents for measuring gene knockdown (e.g., qPCR reagents, antibodies for western blotting)

Procedure:

- Cell Seeding:
 - Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
 - Incubate the cells overnight under standard cell culture conditions (e.g., 37 °C, 5% CO₂).
- Transfection:
 - On the day of transfection, replace the cell culture medium with fresh, serum-free, or serum-containing medium as required for the experiment.
 - Add the prepared GL67/DOPE-siRNA lipoplexes to the cells at the desired final siRNA concentration.
 - Include appropriate controls, such as cells treated with a non-targeting siRNA lipoplex and a positive control using a commercial transfection reagent.
- Incubation:
 - Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours).
 - After the incubation period, replace the transfection medium with fresh, complete cell culture medium.
- Analysis of Gene Knockdown:
 - Harvest the cells at a suitable time point post-transfection (e.g., 24, 48, or 72 hours).
 - Analyze the level of target gene knockdown by measuring mRNA levels (e.g., using qRT-PCR) or protein levels (e.g., using Western blotting or ELISA).

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm involves several key steps, including cellular uptake, endosomal escape, and release of the payload.

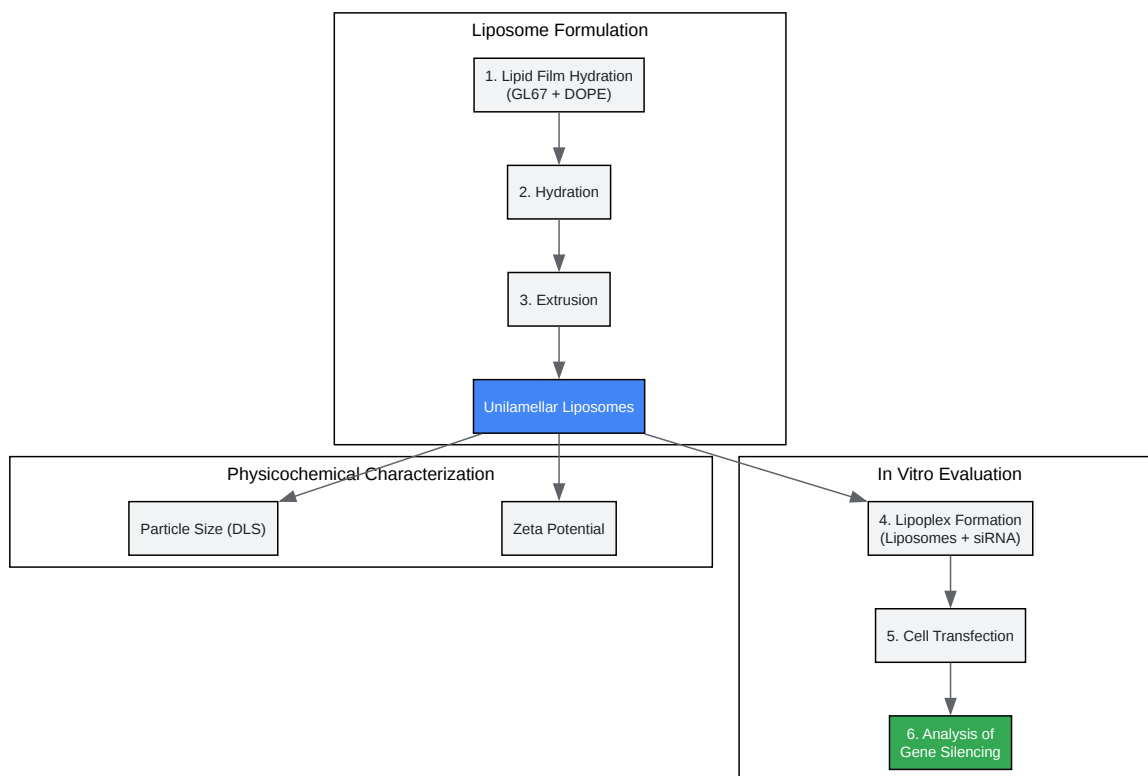
Cellular Uptake and Endosomal Escape Pathway



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Caption: Cellular uptake and endosomal escape of GL67-based lipoplexes.

Experimental Workflow for Liposome Formulation and In Vitro Testing



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Caption: Experimental workflow for GL67 liposome formulation and testing.

Conclusion

N4-Spermine cholesterol carbamate (GL67) is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its robust formulation into liposomes with helper lipids like DOPE allows for the efficient encapsulation and cellular delivery of payloads such as siRNA. The provided data and protocols offer a foundation for researchers to utilize and further optimize GL67-based delivery systems for various therapeutic and research applications. Further studies to fully elucidate the structure-activity relationship and to enhance the in vivo performance of these formulations are warranted.

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References

- 1. researchgate.net [researchgate.net]
- 2. GL67 lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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